tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate is an organic compound with the molecular formula C12H23NO3. It is commonly used as a protective group for amines in organic synthesis, allowing selective reactions to occur without interference from the amine functionality .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate typically involves the reaction of cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate undergoes various types of chemical reactions, including:
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, electrophiles, and bases such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate is used in a wide range of scientific research applications, including:
Chemistry: As a protective group for amines in organic synthesis, facilitating selective reactions.
Biology: In the synthesis of biologically active molecules and as a building block for drug development.
Medicine: As an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: In the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate involves its role as a protective group for amines. By forming a stable carbamate linkage, it prevents the amine from participating in unwanted side reactions. This allows for selective functionalization of other parts of the molecule. The carbamate group can be removed under acidic or basic conditions to regenerate the free amine.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate is unique due to its specific structural features, including the hydroxymethyl group and the cyclohexyl ring. These features provide distinct reactivity and stability compared to other similar compounds, making it particularly useful in selective organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-12(9-14)7-5-4-6-8-12/h14H,4-9H2,1-3H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQRDYUYIXDJSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363877 |
Source
|
Record name | tert-Butyl [1-(hydroxymethyl)cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187610-67-9 |
Source
|
Record name | tert-Butyl [1-(hydroxymethyl)cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.